molecular formula C12H15ClO B12122718 Cyclohexyl 4-chlorophenyl ether

Cyclohexyl 4-chlorophenyl ether

Cat. No.: B12122718
M. Wt: 210.70 g/mol
InChI Key: OWWZCOCQGNCQOM-UHFFFAOYSA-N
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Description

Cyclohexyl 4-chlorophenyl ether (CAS 2206-38-4) is an organic ether composed of a cyclohexyl group and a 4-chlorophenyl group linked via an oxygen atom. Its molecular formula is C₁₂H₁₅ClO, with a molecular weight of 204.71 g/mol (derived from substituent adjustments to cyclohexyl phenyl ether, C₁₂H₁₆O, MW 176.25 g/mol, with the addition of a chlorine atom). Structurally, the chlorine substituent on the phenyl ring introduces electronic effects (e.g., electron-withdrawing) that influence reactivity and intermolecular interactions.

Properties

IUPAC Name

1-chloro-4-cyclohexyloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWZCOCQGNCQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl 4-chlorophenyl ether can be synthesized through several methods. One common approach involves the Williamson ether synthesis, where a cyclohexanol reacts with 4-chlorophenol in the presence of a strong base such as sodium hydride or potassium hydroxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as phase transfer catalysts can be employed to enhance the reaction rate and yield. The use of automated systems allows for precise control over reaction parameters, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl 4-chlorophenyl ether undergoes various chemical reactions, including:

    Oxidation: The ether can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield cyclohexyl 4-chlorophenyl alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium azide or thiourea in polar solvents like ethanol or water.

Major Products:

    Oxidation: Cyclohexyl 4-chlorophenyl ketone or carboxylic acid.

    Reduction: Cyclohexyl 4-chlorophenyl alcohol.

    Substitution: Cyclohexyl 4-aminophenyl ether or cyclohexyl 4-thiophenyl ether.

Scientific Research Applications

Synthesis of Complex Organic Molecules

Cyclohexyl 4-chlorophenyl ether serves as a precursor in the synthesis of more complex organic compounds. Its ability to undergo various chemical reactions makes it a versatile building block in organic chemistry. For example, it can be utilized in nucleophilic substitutions and electrophilic aromatic substitutions, leading to the development of new materials and pharmaceuticals.

Research has indicated that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures can disrupt microbial cell processes, leading to cell death. This suggests potential applications in developing new antimicrobial agents to combat antibiotic resistance.
  • Antiproliferative Effects : this compound has been investigated for its ability to inhibit cancer cell proliferation. Its mechanism may involve disrupting mitochondrial function, which is critical for energy production and apoptosis regulation .

Therapeutic Applications

The compound is being explored for its potential therapeutic applications, specifically in cancer treatment and anti-inflammatory therapies. For instance, derivatives of this compound have shown promise as anticancer agents through various preclinical studies .

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of this compound demonstrated its effectiveness against several bacterial strains. The compound was found to inhibit growth at concentrations lower than traditional antibiotics, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in human cancer cell lines. The compound's ability to disrupt mitochondrial respiration was linked to increased oxidative stress within cells, suggesting a mechanism for its antiproliferative effects .

Mechanism of Action

The mechanism by which cyclohexyl 4-chlorophenyl ether exerts its effects depends on its interaction with molecular targets. In biological systems, it may bind to specific enzymes or receptors, altering their activity. The ether linkage and the presence of the chlorine atom can influence its binding affinity and specificity. Pathways involved may include inhibition of enzymatic activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Physical Properties :

  • Appearance : Colorless to pale yellow liquid with an aromatic odor .
  • Solubility: Low solubility in water but miscible with organic solvents like ethanol, ether, and chloroform .
  • Boiling Point : Comparable to cyclohexyl phenyl ether derivatives, which range from 170–194°C depending on substituents (e.g., cyclohexyl n-propyl ether: 170–171.5°C) .
Structural and Functional Analogues
Compound Molecular Formula Molecular Weight (g/mol) Key Features Thermal Stability (Half-life at 250°C) Applications
Cyclohexyl 4-chlorophenyl ether C₁₂H₁₅ClO 204.71 Chlorine substituent enhances polarity; electron-withdrawing effects. ~5.5 days (est. from cyclohexyl ethers) Solvent, polymer synthesis, potential dielectric material .
4-Chlorodiphenyl ether C₁₂H₉ClO 204.65 No cyclohexyl group; biphenyl structure with chlorine. Not reported Rarely detected in water treatment; limited industrial use .
Cyclohexyl phenyl sulfide C₁₂H₁₆S 192.32 Sulfur atom replaces oxygen; higher thermal stability. 5.5 days (hydrolysis rearrangement) Less common; used in niche sulfur-containing polymer systems.
Benzyl cyclohexyl ether C₁₃H₁₈O 190.28 Benzyl group increases aromaticity; weaker adsorption on catalysts. Not reported Hydrogenation studies; catalyst adsorption experiments .
Key Findings from Comparative Studies

Thermal Stability :

  • Cyclohexyl phenyl ether derivatives exhibit lower thermal stability compared to dialkyl sulfides. At 250°C, cyclohexyl phenyl ether undergoes hydrolysis rearrangement with a half-life of 5.5 days , while dialkyl sulfides persist for 13.5 days under the same conditions .
  • The chlorine substituent in this compound may further reduce stability due to polar interactions, though direct data are lacking.

Chemical Reactivity :

  • Cyclohexyl ethers show distinct hydrogenation behaviors. For example, α-naphthylmethyl cyclohexyl ether strongly adsorbs onto palladium catalysts, inhibiting benzyl ether reduction .
  • Esters (e.g., benzyl acetate) are preferentially cleaved over ethers in competitive hydrogenation, highlighting ethers' resistance to reductive cleavage .

Material Properties :

  • Cyclohexyl groups reduce dielectric constants in polymers (e.g., from 3.0 to 2.7 in poly(aryl ether ketones)) due to weak polarization . This suggests this compound could enhance solubility while maintaining low permittivity in advanced materials.

Environmental Presence :

  • 4-Chlorophenyl phenyl ether is rarely detected in water systems, with concentrations below detection limits in Ohio River studies . This contrasts with more persistent pollutants like polychlorinated biphenyls (PCBs).

Q & A

Q. What are the recommended synthetic routes for Cyclohexyl 4-chlorophenyl ether and its intermediates?

The compound can be synthesized via Friedel-Crafts acylation, where cyclohexanone reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. This method is efficient for producing 4-(4-chlorophenyl)cyclohexanone, a key intermediate . Further reduction or etherification steps may yield this compound. Ensure rigorous control of reaction conditions (temperature, solvent purity) to minimize side reactions.

Q. How can researchers characterize this compound and verify its purity?

Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural assignments, particularly the cyclohexyl and chlorophenyl moieties . High-resolution mass spectrometry (HRMS) and combustion analysis (±0.2% accuracy for elemental composition) are critical for purity validation . Differential scanning calorimetry (DSC) can assess thermal stability and detect isomer impurities.

Q. What safety protocols are essential when handling this compound?

Chlorinated aromatic compounds require strict PPE (gloves, goggles, lab coats) and ventilation. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention . Store in airtight containers away from oxidizing agents. Review SDS documentation compliant with GHS and ZDHC MRSL standards for disposal guidelines .

Advanced Research Questions

Q. How can isomerization challenges during synthesis be addressed?

this compound may form cis/trans isomers during synthesis. Use Lewis acids (e.g., BF₃·Et₂O) to catalyze isomerization of undesired cis isomers to the thermodynamically stable trans configuration . Monitor reaction progress via HPLC with a chiral stationary phase to resolve isomers. Optimize solvent polarity (e.g., toluene vs. ethanol) to favor selective crystallization .

Q. What methodologies resolve contradictions in environmental detection data for chlorinated ethers?

Discrepancies in environmental analyses (e.g., false positives in GC-MS) can arise from co-eluting contaminants. Implement tandem mass spectrometry (GC-MS/MS) with isotope dilution to enhance specificity . Validate extraction recovery rates using spiked samples and correct for matrix effects in water or soil samples .

Q. How do catalytic systems influence the efficiency of this compound synthesis?

Lewis acid catalysts (AlCl₃, FeCl₃) enhance electrophilic substitution in Friedel-Crafts reactions but may require post-reaction quenching with aqueous NaHCO₃ to prevent hydrolysis . Heterogeneous catalysts (e.g., zeolites) reduce waste but may lower yields. Compare turnover numbers (TON) and activation energies (ΔG‡) to optimize catalyst choice .

Q. What advanced techniques are used to study environmental persistence of this compound?

Conduct photodegradation studies under UV light (254 nm) to assess half-life in aqueous media. Use LC-TOF-MS to identify degradation byproducts (e.g., chlorophenols) . For bioaccumulation studies, employ radiolabeled ¹⁴C analogs in model organisms (e.g., Daphnia magna) to measure bioconcentration factors (BCFs) .

Q. How can computational modeling predict the toxicity of this compound derivatives?

Apply QSAR (Quantitative Structure-Activity Relationship) models to correlate substituent effects (e.g., halogen position) with acute toxicity (LD₅₀). Validate predictions against in vitro assays (e.g., mitochondrial membrane potential disruption in HepG2 cells) . Molecular docking studies can identify potential interactions with cytochrome P450 enzymes .

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